4-(2-Phenylpropan-2-yl)aniline hydrochloride

Catalog No.
S909809
CAS No.
1416354-38-5
M.F
C15H18ClN
M. Wt
247.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Phenylpropan-2-yl)aniline hydrochloride

CAS Number

1416354-38-5

Product Name

4-(2-Phenylpropan-2-yl)aniline hydrochloride

IUPAC Name

4-(2-phenylpropan-2-yl)aniline;hydrochloride

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

InChI

InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H

InChI Key

YBRQYYRQXOERRQ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl

While some commercial suppliers offer 4-(2-Phenylpropan-2-yl)aniline hydrochloride, widely available scientific research information on its specific applications is currently limited.

  • Structure and Availability: The compound's structure can be found in PubChem database []. Suppliers like Combi-Blocks and VWR offer the chemical, indicating potential research applications [, ].

Potential Research Areas:

Based on the chemical structure, 4-(2-Phenylpropan-2-yl)aniline hydrochloride possesses an aniline group and a bulky phenylpropan-2-yl group. This structure suggests potential areas of investigation:

  • Organic synthesis: As an intermediate or precursor in the synthesis of more complex molecules due to the presence of reactive functional groups [].
  • Medicinal chemistry: The aniline group is a common feature in various bioactive molecules. Research could explore its potential for further functionalization and development of new drug candidates [].
  • Material science: The aromatic rings and the overall structure might hold promise for applications in polymer chemistry or the design of functional materials [].

4-(2-Phenylpropan-2-yl)aniline hydrochloride, with the molecular formula C₁₅H₁₈ClN, is a synthetic organic compound characterized by a bulky phenylpropan-2-yl group attached to an aniline moiety. This compound exists as a solid at room temperature and has a molecular weight of approximately 247.77 g/mol. The presence of the hydrochloride indicates that it forms a salt, enhancing its solubility in water, which is crucial for various applications in scientific research and industrial processes.

The chemical behavior of 4-(2-Phenylpropan-2-yl)aniline hydrochloride can be attributed to its functional groups. The aniline portion can participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic substitution reactions. The compound may also undergo oxidation or reduction reactions depending on the reaction conditions and the presence of oxidizing or reducing agents. Additionally, derivatives of this compound have shown potential as corrosion inhibitors, particularly in acidic environments, indicating that it may react with metal surfaces to form protective layers.

The synthesis of 4-(2-Phenylpropan-2-yl)aniline hydrochloride typically involves the reaction of an appropriate phenylpropan-2-yl derivative with an aniline compound under controlled conditions. Common methods may include:

  • Direct Amination: Reacting a phenylpropan-2-yl halide with aniline in the presence of a base.
  • Reduction Reactions: Starting from nitro or other functionalized derivatives that can be reduced to form the amine.
  • Salt Formation: Converting the free base form of 4-(2-Phenylpropan-2-yl)aniline into its hydrochloride salt by reacting it with hydrochloric acid.

These methods highlight the versatility and adaptability of synthetic pathways available for producing this compound .

4-(2-Phenylpropan-2-yl)aniline hydrochloride has several potential applications:

  • Corrosion Inhibition: Used in protecting metal surfaces from corrosion in acidic environments.
  • Electroluminescent Materials: Explored for use in organic electroluminescent devices due to its unique electronic properties.
  • Pharmaceutical Research: Investigated for its potential antimicrobial activity and as a scaffold for drug development.
  • Electrochromic Devices: Utilized in materials that change color upon electrical stimulation, suitable for smart window technologies .

Several compounds share structural similarities with 4-(2-Phenylpropan-2-yl)aniline hydrochloride, including:

Compound NameStructure DescriptionUnique Features
4-MethylphenylamineAn aniline derivative with a methyl group at the para positionSimpler structure; less sterically hindered
4-(1-Methylpropyl)anilineAn aniline derivative with a branched alkyl groupDifferent alkyl chain length; varying steric effects
N,N-Diethyl-anilineAn aniline derivative with two ethyl groups on nitrogenGreater steric hindrance; different solubility

These compounds exhibit varying degrees of biological activity and industrial applicability based on their structural differences, highlighting the unique characteristics of 4-(2-Phenylpropan-2-yl)aniline hydrochloride due to its bulky side chain and functional groups .

Dates

Modify: 2023-08-16

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